Ditridecyl adipate

Descripción

Propiedades

IUPAC Name |

ditridecyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-35-31(33)27-23-24-28-32(34)36-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJUZSYHFSVIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027786 | |

| Record name | Bis(tridecyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid with a mild odor; [ExxonMobil MSDS] | |

| Record name | Hexanedioic acid, 1,6-ditridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, ditridecyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16958-92-2 | |

| Record name | Ditridecyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16958-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditridecyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-ditridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(tridecyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tridecyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITRIDECYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CCE2L906B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ditridecyl Adipate: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight diester of adipic acid and tridecyl alcohol. Its chemical structure imparts desirable properties such as high thermal stability, low volatility, and excellent lubricity, making it a versatile compound in various industrial applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization of ditridecyl adipate. Particular attention is given to its potential applications in the pharmaceutical industry as an excipient. Detailed experimental protocols for its synthesis and analysis are also presented to support research and development activities.

Chemical Structure and Identification

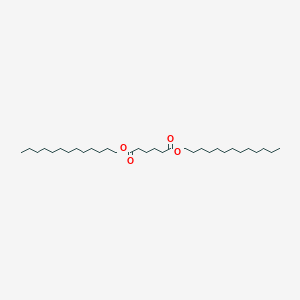

This compound is systematically named ditridecyl hexanedioate. It consists of a central adipic acid backbone esterified with two tridecyl alcohol chains.[1]

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 16958-92-2[1] |

| IUPAC Name | ditridecyl hexanedioate[1] |

| Molecular Formula | C32H62O4[1] |

| Molecular Weight | 510.83 g/mol [2] |

| Synonyms | Bis(tridecyl) adipate, Hexanedioic acid, 1,6-ditridecyl ester, Adipic acid ditridecyl ester[2] |

| InChI Key | LZJUZSYHFSVIGJ-UHFFFAOYSA-N[3] |

| SMILES | CCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCC[3] |

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a mild odor.[4][5] Its high molecular weight contributes to its low volatility and excellent thermal stability.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow liquid | [4][5] |

| Melting Point | 45.9 °C | [6] |

| Boiling Point | 503.0 ± 18.0 °C (Predicted) | [6] |

| Flash Point | 226.2 °C | [6] |

| Density | 0.906 ± 0.06 g/cm³ (Predicted) | [6] |

| Specific Gravity @ 25°C | 0.910 (Typical Value) | [7] |

| Refractive Index @ 25°C | 1.458 - 1.459 | [1][6] |

| Viscosity @ 40°C | 26.7 - 27 cSt | [8] |

| Viscosity @ 100°C | 5.4 cSt | |

| Viscosity Index | 139 | |

| Saponification Value | 219 mg KOH/g (Typical Value) | [7] |

| Acid Value | 0.05 mg KOH/g (Typical Value) | [7] |

| Solubility | Insoluble in water.[9] Slightly soluble in chloroform (B151607) and methanol (B129727) (heated).[1] |

Synthesis of this compound

This compound can be synthesized through several methods, with direct esterification being the most common.

Synthesis Workflow

References

- 1. DI(TRIDECYL) ADIPATE CAS#: 16958-92-2 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 16958-92-2 [smolecule.com]

- 4. This compound | C32H62O4 | CID 85653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 16958-92-2: this compound | CymitQuimica [cymitquimica.com]

- 6. Di(Tridecyl) Adipate [chembk.com]

- 7. This compound (DTDA) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 8. DI(TRIDECYL) ADIPATE | 16958-92-2 [chemicalbook.com]

- 9. This compound, 16958-92-2 [thegoodscentscompany.com]

Technical Guide: Physical and Chemical Properties of Ditridecyl Adipate (CAS 16958-92-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl adipate (B1204190) (CAS No. 16958-92-2), with the IUPAC name ditridecyl hexanedioate, is a diester of adipic acid and tridecyl alcohol.[1][2] Its molecular formula is C₃₂H₆₂O₄, and it has a molecular weight of approximately 510.83 g/mol .[2][3] This compound is typically a white to off-white solid or a colorless to pale yellow liquid, characterized by its low viscosity.[1][2][4] Primarily, it serves as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] Additionally, it finds applications in the cosmetics industry as a skin conditioning agent, emollient, and solvent.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of ditridecyl adipate, including detailed experimental protocols and visual representations of its synthesis and reactivity.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties make it suitable for its various industrial applications, such as its use as a lubricant and in cosmetics.[6][7]

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 45.9 °C | [4][7] |

| Boiling Point | 503.0 ± 18.0 °C (Predicted) | [4][7] |

| Density | 0.906 ± 0.06 g/cm³ (Predicted) | [4][7] |

| Flash Point | 226.2 °C | [7] |

| Refractive Index | 1.459 | [4] |

| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly, Heated), Water (3.429e-09 mg/L @ 25°C, est.) | [4][6] |

| Physical State | Solid or Liquid | [4][8] |

| Color | White to Off-White or Clear colorless liquid | [4][9] |

Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₆₂O₄ | [2] |

| Molecular Weight | 510.83 g/mol | |

| IUPAC Name | ditridecyl hexanedioate | [2] |

| InChI Key | LZJUZSYHFSVIGJ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCC | [2] |

| LogP | 13.177 (est) | [4][6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are outlined below.

Synthesis of this compound

This compound is commercially synthesized through the esterification of adipic acid with tridecyl alcohol.[1]

Direct Esterification (Fischer Esterification)

This method involves the reaction of adipic acid with tridecyl alcohol in the presence of an acid catalyst.[2]

-

Materials: Adipic acid, tridecyl alcohol, p-Toluenesulfonic acid (catalyst), and toluene (B28343) (solvent).

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add adipic acid, a slight excess of tridecyl alcohol (e.g., 2.2 equivalents), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. The water produced during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water is collected.

-

Cool the reaction mixture and wash it sequentially with water, saturated sodium bicarbonate solution, and brine to remove the acid catalyst and any unreacted adipic acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or recrystallization.[5]

-

Transesterification

This method involves the reaction of a dialkyl adipate (e.g., dimethyl adipate) with tridecyl alcohol.

-

Materials: Dimethyl adipate, tridecyl alcohol, and a catalyst such as tetrabutyl titanate.

-

Procedure:

-

Charge a reaction flask with dimethyl adipate and a slight excess of tridecyl alcohol.

-

Add the transesterification catalyst.

-

Heat the mixture to 150-190°C with stirring.

-

The methanol byproduct is distilled off as it forms, driving the reaction to completion.

-

After the reaction is complete, the catalyst can be neutralized and removed by filtration.

-

Excess tridecyl alcohol can be removed by vacuum distillation to yield the purified this compound.[10]

-

Determination of Physical Properties

The following are generalized protocols based on OECD guidelines for determining key physical properties.

Melting Point Determination (OECD 102)

The capillary tube method is commonly used for determining the melting point of crystalline solids.[3][11]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, and a calibrated thermometer.

-

Procedure:

-

Finely powder a dry sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a steady rate. For an unknown sample, a rapid determination can be performed first to find an approximate melting range.

-

For an accurate measurement, repeat the determination with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[12]

-

Boiling Point Determination (OECD 103)

For high-boiling liquids like this compound, the boiling point is often determined under reduced pressure and extrapolated to standard atmospheric pressure. The dynamic method is one of the described techniques.[1][13]

-

Apparatus: A reaction vessel with a heating mantle, a stirrer, a pressure-resistant boiling tube with an inlet for an inert gas and a connection to a pressure-regulating system, and a temperature sensor.

-

Procedure:

-

Place the substance in the boiling tube.

-

Reduce the pressure in the apparatus to the lowest desired value.

-

Heat the sample while stirring.

-

Record the temperature at which boiling is observed at the set pressure.

-

Repeat the measurement at several increasing pressures.

-

A vapor pressure-temperature curve is plotted from the data, from which the boiling point at standard atmospheric pressure (101.325 kPa) can be extrapolated.[7]

-

Chemical Reactivity

This compound undergoes typical ester reactions.

Hydrolysis

In the presence of an acid or base catalyst, this compound can be hydrolyzed back to adipic acid and tridecyl alcohol. This reaction is reversible.[2]

Transesterification

This compound can react with other alcohols in the presence of a catalyst to form different esters.[2]

Visualizations

Synthesis and Reactivity of this compound

The following diagrams illustrate the key chemical transformations involving this compound.

Caption: Chemical pathways for the synthesis and reactions of this compound.

Experimental Workflow for Melting Point Determination

The following diagram illustrates a typical workflow for determining the melting point of a substance using the capillary method.

Caption: Workflow for determining melting point via the capillary method.

Biological Signaling Pathways

Information regarding the involvement of this compound in biological signaling pathways is not available in the current scientific literature. Its primary applications are in industrial and cosmetic formulations, where it functions as a plasticizer and emollient, rather than as a biologically active molecule.[4][5] Toxicological studies have been conducted to ensure its safety in these applications, with some data indicating low systemic toxicity.[14]

Conclusion

This compound is a well-characterized compound with established physical and chemical properties that make it suitable for a range of industrial and cosmetic applications. Its synthesis is straightforward, and its reactivity is predictable based on standard ester chemistry. The provided protocols offer a foundation for the laboratory-scale synthesis and analysis of this compound. For regulatory purposes, adherence to standardized guidelines such as those provided by the OECD is recommended for the determination of its physical properties.

References

- 1. books.google.cn [books.google.cn]

- 2. benchchem.com [benchchem.com]

- 3. oecd.org [oecd.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. laboratuar.com [laboratuar.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. This compound | C32H62O4 | CID 85653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

An In-depth Technical Guide to Ditridecyl Adipate and its Synonyms for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ditridecyl adipate (B1204190), a versatile diester with applications in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, physicochemical properties, synthesis and purification protocols, analytical methods, and metabolic pathways.

Chemical Identity and Synonyms

Ditridecyl adipate is chemically known as the diester of tridecyl alcohol and adipic acid. Due to its widespread use, it is referenced in scientific literature and commercial products under various names. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.

Table 1: Synonyms and Identifiers for this compound

| Category | Synonym/Identifier | Reference |

| IUPAC Name | Ditridecyl hexanedioate | [1][2] |

| CAS Number | 16958-92-2 | [1][2] |

| Molecular Formula | C₃₂H₆₂O₄ | [1] |

| Molecular Weight | 510.83 g/mol | [2] |

| Common Synonyms | Adipic acid, ditridecyl ester | [3] |

| Bis(tridecyl) adipate | [2][4] | |

| Hexanedioic acid, 1,6-ditridecyl ester | [5] | |

| Hexanedioic acid, ditridecyl ester | [3][4] | |

| Trade Names | Cereplas DTDA | [1][4] |

| Emkarate DTDA | [1][3] | |

| Esterex A 51 | [1][3] | |

| Plasthall DTDA | [1][4] | |

| Other Identifiers | EINECS 241-029-0 | [4] |

| UNII-7CCE2L906B | [4] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its application as a plasticizer, lubricant, and emollient.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Melting Point | 45.9 °C | [6][7] |

| Boiling Point | 503.0 ± 18.0 °C (Predicted) | [2][6] |

| Density | 0.906 ± 0.06 g/cm³ (Predicted) | [2][7] |

| Flash Point | 226.2 °C | [2][7] |

| Solubility | Slightly soluble in Chloroform and Methanol (heated) | [6][7] |

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through several methods, including Fischer esterification, enzymatic synthesis, and transesterification. The following protocols are adapted from the synthesis of the closely related ditetradecyl adipate and can be modified for this compound.

Fischer Esterification

This classic method involves the acid-catalyzed reaction between adipic acid and tridecyl alcohol.

Experimental Protocol:

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1.0 eq), tridecyl alcohol (2.2 eq), and a suitable solvent like toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Work-up: After the reaction is complete (monitored by TLC or the amount of water collected), cool the mixture. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[3]

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis.

Experimental Protocol:

-

Reactant and Enzyme Charging: In a suitable reaction vessel, combine adipic acid (1.0 eq) and tridecyl alcohol (2.0 eq).

-

Enzyme Addition: Add an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), typically at a concentration of 2.5% (w/w) of the total reactants.[8]

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-70 °C) with vigorous stirring. The reaction is often performed under vacuum to remove the water byproduct.[8]

-

Enzyme Recovery: Upon completion, the immobilized enzyme can be recovered by filtration for potential reuse.

-

Purification: The product can be purified by washing with a dilute sodium bicarbonate solution to remove any unreacted adipic acid, followed by drying. Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or acetone.[2][9]

Purification Methods

Table 3: Purification Techniques for this compound

| Method | Description | Protocol Highlights |

| Liquid-Liquid Extraction | To remove acidic impurities like unreacted adipic acid. | Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate).[5] |

| Column Chromatography | To separate the product from unreacted starting materials and byproducts. | Use silica (B1680970) gel as the stationary phase and a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) as the mobile phase.[5] |

| Recrystallization | To obtain a highly pure solid product. | Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, acetone) and allow it to cool slowly to form crystals.[5] |

Analytical Methods for Purity Validation

Ensuring the purity of this compound is critical for its application. Several analytical techniques can be employed for this purpose.

Table 4: Comparison of Analytical Methods for Purity Assessment

| Method | Principle | Advantages | Disadvantages |

| Titration (Saponification) | Measures the ester content by reacting it with a known amount of base. | Cost-effective and well-established. | Less sensitive and specific compared to chromatographic methods.[4] |

| Gas Chromatography (GC-FID) | Separates volatile and semi-volatile compounds based on their boiling points. | High sensitivity and precision for quantifying residual alcohols and other esters.[4] | Requires derivatization for non-volatile impurities. |

| High-Performance Liquid Chromatography (HPLC-UV) | Separates compounds based on their polarity. | Suitable for non-volatile or thermally labile impurities.[4] | Requires a UV-active chromophore for detection. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups based on their infrared absorption. | Rapid and non-destructive screening method. | Provides structural information but is less effective for quantification of minor impurities.[4] |

Metabolic Pathways

Specific metabolic studies on this compound are limited in the publicly available literature. However, the metabolism of similar long-chain dialkyl adipates, such as di(2-ethylhexyl) adipate (DEHA), can serve as a predictive model. The metabolism of adipic acid, a key component of this compound, is also relevant.

The metabolic pathway for DEHA involves a two-step process:

-

Hydrolysis: DEHA is first hydrolyzed by non-specific esterases, primarily in the liver and small intestine, to its monoester, mono(2-ethylhexyl) adipate (MEHA), and 2-ethylhexanol.[10]

-

Oxidation: The aliphatic side chain of MEHA then undergoes oxidation, mediated by cytochrome P450 (CYP) enzymes, to form various hydroxylated and carboxylated metabolites.[10]

A similar pathway can be postulated for this compound, involving initial hydrolysis to mono-tridecyl adipate and tridecanol, followed by oxidation of the tridecyl chain.

In microorganisms like E. coli, adipic acid can be produced via the reverse adipate degradation pathway (RADP) , which utilizes acetyl-CoA and succinyl-CoA from central metabolism.[11][12]

Visualizations

Synthesis Workflow

Caption: General experimental workflow for the synthesis and purification of this compound.

Postulated Metabolic Pathway

Caption: Postulated metabolic pathway for this compound based on related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

The Evolving Role of Ditridecyl Adipate in Polymer Science: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Performance of Ditridecyl Adipate (B1204190) in Polymer Formulations.

Ditridecyl adipate (DTDA), a high molecular weight ester, is emerging as a significant specialty chemical in the field of polymer science. Primarily utilized as a plasticizer, its unique properties offer enhanced flexibility, durability, and processability to a range of polymers, most notably polyvinyl chloride (PVC).[1][2] This technical guide provides a comprehensive overview of the core applications, physicochemical properties, and experimental protocols related to this compound, serving as an essential resource for professionals in polymer research and formulation.

Physicochemical Properties of this compound

This compound is the diester of adipic acid and tridecyl alcohol. Its long aliphatic chains are a key feature, contributing to its effectiveness as a plasticizer and lubricant.[1] These long chains increase the free volume between polymer chains, thereby enhancing flexibility.

| Property | Value | Source |

| CAS Number | 16958-92-2 | [3][4] |

| Molecular Formula | C32H62O4 | [3][4] |

| Molecular Weight | 510.83 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~503 °C (Predicted) | |

| Density | ~0.906 g/cm³ (Predicted) |

Core Applications in Polymer Science

The primary application of this compound in polymer science is as a plasticizer .[2][5] It is particularly valued in applications demanding high performance and longevity.

-

Polyvinyl Chloride (PVC): DTDA is used to enhance the flexibility and durability of PVC formulations.[1][2] Its high molecular weight contributes to low volatility and excellent thermal stability, making it suitable for high-temperature applications where conventional plasticizers might degrade.[2]

-

Adhesives and Sealants: The incorporation of this compound can improve the adhesion properties of various formulations.[2]

-

Lubricants: Its inherent lubricating properties make it a useful additive in industrial and automotive lubricants.[2][5]

Mechanism of Action as a Plasticizer

Plasticizers function by embedding themselves between polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg) of the polymer. The long, non-polar hydrocarbon chains of this compound effectively separate the rigid polymer chains, allowing them to move more freely and imparting flexibility to the material.

Caption: Mechanism of polymer plasticization by this compound.

Inferred Performance in PVC Formulations

While specific public data for PVC plasticized solely with this compound is limited, its performance can be inferred from data on similar long-chain adipate plasticizers. The following table presents expected changes in PVC properties upon the addition of DTDA.

| Mechanical Property | Unplasticized PVC (Typical) | PVC with this compound (Inferred) | Test Method |

| Tensile Strength | High | Moderate | ASTM D412 |

| Elongation at Break | Low | High | ASTM D412 |

| Hardness (Shore A) | High | Lower | ASTM D2240 |

| Glass Transition Temp. (Tg) | ~82 °C | Significantly Reduced | DSC |

Experimental Protocols

Synthesis of this compound (Direct Esterification)

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Adipic Acid

-

Tridecyl Alcohol (Molar ratio of 2.1:1 with Adipic Acid)

-

p-Toluenesulfonic acid (catalyst, 1-2% by weight of reactants)

-

Toluene (B28343) (solvent)

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle

Procedure:

-

Combine adipic acid, tridecyl alcohol, and toluene in the round-bottom flask.

-

Add the p-toluenesulfonic acid catalyst.

-

Assemble the Dean-Stark apparatus and condenser.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue reflux until no more water is collected (typically 4-8 hours).

-

Cool the reaction mixture.

-

The crude product can be purified by washing with a sodium bicarbonate solution followed by vacuum distillation.

Caption: Experimental workflow for the synthesis of this compound.

Evaluation of Plasticizer Performance in PVC

This protocol outlines the preparation and testing of plasticized PVC samples.

Materials:

-

PVC resin

-

This compound (at varying concentrations, e.g., 30, 40, 50 phr - parts per hundred resin)

-

Heat stabilizer (e.g., a calcium/zinc-based stabilizer)

-

Two-roll mill or internal mixer

-

Compression molding press

-

Tensile tester, Durometer, Differential Scanning Calorimeter (DSC)

Procedure:

-

Compounding: Dry blend the PVC resin, this compound, and heat stabilizer.

-

Melt-mix the blend on a two-roll mill or in an internal mixer until a homogenous compound is formed.

-

Sample Preparation: Compression mold the compounded material into sheets of a specified thickness.

-

Cut test specimens from the molded sheets according to relevant ASTM standards (e.g., ASTM D412 for tensile testing).

-

Material Testing:

-

Mechanical Properties: Conduct tensile strength and elongation at break measurements using a tensile tester. Measure Shore A hardness with a durometer.

-

Thermal Properties: Determine the glass transition temperature (Tg) using DSC.

-

Caption: Experimental workflow for evaluating plasticizer performance in PVC.

Conclusion

This compound is a high-performance plasticizer with significant potential in various polymer applications, especially in flexible PVC. Its favorable properties, such as low volatility and good thermal stability, make it a compelling alternative to some traditional plasticizers. While further research is needed to fully characterize its performance in a wider range of polymers, the methodologies and inferred data presented in this guide provide a solid foundation for its application and evaluation in advanced polymer formulations.

References

An In-depth Technical Guide to the Thermal Stability and Oxidation Resistance of Ditridecyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight ester that sees significant application as a synthetic base oil and plasticizer in various demanding environments, including industrial lubricants and polymers.[1][2] Its performance in these roles is critically dependent on its ability to withstand thermal stress and resist oxidative degradation. This technical guide provides a detailed overview of the thermal stability and oxidation resistance of ditridecyl adipate, including relevant quantitative data from analogous compounds, comprehensive experimental protocols, and visual representations of key concepts and workflows.

Thermal Stability of this compound

The thermal stability of an organic compound dictates the temperature at which it begins to chemically decompose. For lubricants and plasticizers, high thermal stability is crucial to prevent degradation under operating conditions, which can lead to the formation of volatile products, loss of performance, and the generation of harmful deposits. Thermogravimetric analysis (TGA) is the standard method for quantifying thermal stability by measuring the change in a material's mass as a function of temperature in a controlled atmosphere.[3][4][5]

Table 1: Thermal Decomposition Data for Long-Chain Dialkyl Adipates (by TGA)

| Compound | Onset Decomposition Temperature (°C) |

| Ditetradecyl Adipate (DTA) | 248.3[6] |

| Dioctadecyl Adipate (DOA) | 342.5[6] |

Note: Data for DTA and DOA are presented as close analogs to estimate the thermal stability of this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol, based on ASTM E1131, outlines the procedure for determining the thermal stability of a substance like this compound.[1][5]

Objective: To determine the thermal decomposition temperature of this compound by measuring its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

A small sample of this compound (typically 5-10 mg) is accurately weighed.

-

The sample is placed in an inert TGA sample pan (e.g., aluminum or platinum).

Experimental Conditions:

-

Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The instrument continuously records the sample's mass as a function of temperature.

Data Analysis:

-

A TGA curve is generated by plotting the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The onset decomposition temperature is determined as the temperature at which a significant weight loss begins. This is often calculated using the tangent method at the point of initial mass loss on the TGA curve.

Oxidation Resistance of this compound

Oxidation resistance is a measure of a substance's ability to withstand degradation in the presence of oxygen, often at elevated temperatures. For lubricants, poor oxidation resistance leads to an increase in viscosity, sludge and deposit formation, and the generation of corrosive by-products.[7] The standard method for assessing the oxidation resistance of materials like this compound is the Oxidation Induction Time (OIT) test, conducted using a Differential Scanning Calorimeter (DSC).[8][9]

The OIT test determines the time it takes for a material to begin to oxidize under a specific temperature and oxygen atmosphere.[8][9] A longer OIT indicates greater resistance to oxidation.

Experimental Protocol: Oxidation Induction Time (OIT) by DSC

The following protocol is based on the ASTM D3895 standard and is applicable for determining the oxidation resistance of this compound.[4]

Objective: To determine the isothermal Oxidation Induction Time (OIT) of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a gas-switching accessory.

Sample Preparation:

-

A small sample of this compound (typically 3-5 mg) is placed in an open aluminum DSC pan.

Experimental Conditions:

-

Initial Purge: The DSC cell is purged with an inert gas (nitrogen) at a flow rate of 50 mL/min.

-

Heating: The sample is heated under the nitrogen atmosphere to a specified isothermal test temperature (e.g., 200°C) at a rate of 20°C/min.

-

Isothermal Hold (Nitrogen): The sample is held at the isothermal temperature under nitrogen for a short period (e.g., 5 minutes) to allow for thermal equilibrium.

-

Gas Switch: The purge gas is switched from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement.

-

Isothermal Hold (Oxygen): The sample is held at the isothermal temperature in the oxygen atmosphere until an exothermic oxidation peak is observed.

Data Analysis:

-

A DSC curve is generated, plotting heat flow versus time.

-

The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic peak, which signifies the start of oxidation. The onset is typically determined by the intersection of the tangent of the exothermic peak with the baseline.

Signaling Pathways and Logical Relationships

The degradation of this compound under thermal and oxidative stress involves complex chemical reactions. The following diagram illustrates the logical relationship between the conditions, degradation pathways, and resulting effects.

References

- 1. A thermogravimetric analysis of non-polymeric pharmaceutical plasticizers: kinetic analysis, method validation, and thermal stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]

- 3. azom.com [azom.com]

- 4. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative-induction time - Wikipedia [en.wikipedia.org]

- 8. mt.com [mt.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Ecotoxicological Profile of Long-Chain Adipate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain adipate (B1204190) esters are a class of chemical compounds extensively used as plasticizers to enhance the flexibility and durability of various polymers, notably polyvinyl chloride (PVC). As these esters are not chemically bound to the polymer matrix, they can leach into the environment throughout the product lifecycle, from manufacturing to disposal.[1] This technical guide provides a comprehensive overview of the ecotoxicological profile of long-chain adipate esters, focusing on their environmental fate and effects on various trophic levels. The information presented herein is intended to support environmental risk assessments and inform the development of safer, more sustainable alternatives.

Ecotoxicity Data

The ecotoxicity of long-chain adipate esters is influenced by factors such as their alkyl chain length, which affects properties like water solubility and bioavailability. Generally, longer-chain adipates exhibit lower acute toxicity to aquatic organisms due to their reduced water solubility.[2] The following tables summarize the available quantitative ecotoxicity data for key long-chain adipate esters.

Table 1: Aquatic Ecotoxicity of Long-Chain Adipate Esters

| Substance | Test Organism | Endpoint | Value (mg/L) | Reference |

| Di(2-ethylhexyl) adipate (DEHA/DOA) | Daphnia magna (Water Flea) | 48h EC50 | 0.48 - 0.85 | [2] |

| Daphnia magna (Water Flea) | 21d NOEC | 0.024 - 0.052 | [2] | |

| Fish (various species) | 96h LC50 | > 0.78 | [2] | |

| Algae | - | Not acutely toxic at or above water solubility | [2] | |

| Diisononyl adipate (DINA) | Daphnia magna (Water Flea) | 21d NOEC | 0.034 | [3] |

| Daphnia magna (Water Flea) | 21d LOEC | 0.089 | [3] | |

| Fish (various species) | Acute LC50 | No effects at tested concentrations | [4] | |

| Selenastrum capricornutum (Green Algae) | EC50 | > 0.5 | [5] | |

| Diisodecyl adipate (DIDA) | Daphnia magna (Water Flea) | 21d NOEC | 0.03 | [6] |

| Algae, Crustaceans, Fish | Acute toxicity | No effects at or below water solubility | [6] | |

| Dibutyl adipate (DBA) | Oryzias latipes (Japanese Rice Fish) | 96h LC50 | 3.7 | [7] |

| Daphnia magna (Water Flea) | Acute EC50 | 17 | [7] | |

| Daphnia magna (Water Flea) | 21d NOEC | 5.6 | [7] | |

| Selenastrum capricornutum (Green Algae) | NOEC | 2.0 | [7] | |

| Ditetradecyl adipate (C14 Adipate) | Daphnia magna (Water Flea) | 48h EC50 | > 100 (estimated) | [2] |

| Danio rerio (Zebrafish) | 96h LC50 | > 100 (estimated) | [2] | |

| Desmodesmus subspicatus (Green Algae) | 72h EC50 | > 100 (estimated) | [2] |

EC50: The concentration of a substance that causes a specific effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population. NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.

Table 2: Soil Ecotoxicity and Bioaccumulation of Long-Chain Adipate Esters

| Substance | Parameter | Value | Organism/System | Reference |

| Diisononyl adipate (DINA) | Biodegradation in soil | 62% mineralization after 39 days | Pseudomonas aeruginosa | |

| Dioctyl adipate (DOA) | Biodegradation in soil | 38% mineralization after 39 days | Pseudomonas aeruginosa | |

| Bioconcentration Factor (BCF) | 27 | Bluegill fish | [8] | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 57,000 (estimated) | - | [8] | |

| Diisodecyl phthalate (B1215562) (DIDP) (analogue) | Biota-Sediment-Accumulation Factor (BSAF) | 0.5 kg OC/kg lipid | Chironomids |

Experimental Protocols

The ecotoxicity data presented are primarily derived from standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data.

Aquatic Toxicity Testing

-

OECD 203: Fish, Acute Toxicity Test : This guideline determines the concentration of a chemical that is lethal to 50% of a fish population (LC50) over a 96-hour period.[9][10][11][12] Test organisms, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system.[9][11] Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.[9]

-

OECD 202: Daphnia sp., Acute Immobilisation Test : This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.[13][14][15][16] Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance.[13][16] Immobilization, defined as the inability to swim after gentle agitation, is observed at 24 and 48 hours.[13]

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test : This test evaluates the effect of a substance on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.[17][18][19] Exponentially growing cultures are exposed to various concentrations of the test substance for 72 hours.[20] The inhibition of growth is measured by changes in cell density or biomass, and the EC50 for growth rate or yield is calculated.[21][20]

Terrestrial Toxicity Testing

-

OECD 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test : This guideline assesses the effects of chemicals on the emergence and early growth of terrestrial plants.[22][23][24][25] Seeds of selected plant species are sown in soil treated with the test substance.[23][24] The test duration is typically 14 to 21 days after 50% of the control seedlings have emerged.[23][26] Endpoints include seedling emergence rate, shoot height, and biomass (fresh or dry weight).[23][26] Visual signs of phytotoxicity are also recorded.[23]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and plausible signaling pathways involved in the ecotoxicological effects of long-chain adipate esters.

Experimental Workflows

Caption: Workflow for Aquatic Ecotoxicity Testing.

Caption: Workflow for Soil Ecotoxicity and Biodegradation Testing.

Plausible Signaling Pathways

While specific signaling pathways for long-chain adipate esters are not extensively characterized, their metabolism and potential for inducing oxidative stress are key considerations.

Caption: Generalized Metabolic Pathway of Long-Chain Adipate Esters.

Caption: Plausible Oxidative Stress Response to Adipate Ester Exposure.

Conclusion

The available data indicate that long-chain adipate esters generally exhibit low acute toxicity to aquatic and terrestrial organisms, with toxicity decreasing as the alkyl chain length increases.[2] However, chronic exposure to some adipates, such as DEHA and DINA, can have sublethal effects on aquatic invertebrates at low concentrations.[2][3] These compounds are biodegradable, although the rate of degradation can be influenced by the specific ester and environmental conditions. The primary metabolic pathway involves hydrolysis by esterases, leading to the formation of adipic acid and the corresponding long-chain alcohols, which can then be further metabolized.[27] Exposure to adipate esters may also induce oxidative stress in organisms. Further research is warranted to fully elucidate the chronic toxicity and potential endocrine-disrupting effects of a wider range of long-chain adipate esters and their metabolites. A comprehensive understanding of their ecotoxicological profiles is essential for conducting thorough environmental risk assessments and for guiding the development of environmentally benign plasticizers.

References

- 1. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 8 Diisononyl Phthalate (DINP), Danish Environmental Protection Agency [www2.mst.dk]

- 4. epa.gov [epa.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. 9 Diisodecyl Phthalate (DIDP), Danish Environmental Protection Agency [www2.mst.dk]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. oecd.org [oecd.org]

- 10. eurofins.com.au [eurofins.com.au]

- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 12. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 16. oecd.org [oecd.org]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 19. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 20. biotecnologiebt.it [biotecnologiebt.it]

- 21. shop.fera.co.uk [shop.fera.co.uk]

- 22. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]

- 23. biotecnologiebt.it [biotecnologiebt.it]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. jrfglobal.com [jrfglobal.com]

- 27. An In Vivo Fluorescence Image Analysis Tool for Esterase Activity Quantification in Daphnia: Using Calcein AM in Ecotoxicological Studies - PMC [pmc.ncbi.nlm.nih.gov]

Ditridecyl Adipate: A Technical Guide to its Biodegradability and Environmental Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl adipate (B1204190) (DTDA), a high molecular weight adipate ester, is utilized in various industrial applications, including as a plasticizer and lubricant.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of its biodegradability and environmental impact. Due to a lack of direct experimental data for DTDA, this guide incorporates data from structurally similar long-chain adipate esters and employs a read-across approach to estimate its ecotoxicological profile.[3] This document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the environmental safety of this compound. The guide details the likely biodegradation pathways, summarizes ecotoxicity data, and provides an in-depth look at the standardized experimental protocols used for assessment.

Introduction

Ditridecyl adipate (CAS No. 16958-92-2) is a diester of adipic acid and tridecyl alcohol.[4] Its physicochemical properties, such as low volatility and good thermal stability, make it a suitable component in various formulations.[1] However, with increasing environmental regulations and a growing focus on sustainable chemistry, a thorough understanding of the environmental fate and effects of such compounds is crucial. Adipate esters, in general, are considered to be biodegradable and serve as a carbon source for microorganisms.[5][6] The biodegradation of these esters typically proceeds via hydrolysis of the ester bonds.[7] This guide synthesizes the available information to provide a detailed assessment of DTDA's environmental profile.

Biodegradability

Aerobic Biodegradation

Under aerobic conditions, the primary degradation pathway for adipate diesters is initiated by enzymatic hydrolysis. This process is catalyzed by esterases and lipases, which cleave the ester bonds to form a monoester, and subsequently adipic acid and the corresponding alcohol (tridecanol in the case of DTDA).[7] Adipic acid and tridecanol (B155529) are then further metabolized by microorganisms through pathways such as β-oxidation.[8]

Longer-chain adipates generally exhibit lower water solubility, which can influence their bioavailability and, consequently, their rate of biodegradation.[3]

Anaerobic Biodegradation

Information on the anaerobic biodegradation of this compound is also limited. For some phthalate (B1215562) esters, which are structurally similar, anaerobic degradation has been observed to proceed, albeit sometimes at a slower rate than aerobic degradation.[9][10] The initial hydrolysis of the ester bonds is also a key step in anaerobic degradation.

Environmental Impact

The environmental impact of a chemical is determined by its toxicity to various organisms in the ecosystem, as well as its potential to bioaccumulate.

Ecotoxicity

Direct experimental ecotoxicity data for this compound is not available. Therefore, a "read-across" approach has been employed, using data from structurally similar long-chain adipate esters to estimate its ecotoxicological profile.[3] This approach is based on the principle that substances with similar chemical structures will have similar physicochemical and toxicological properties.[11] It is generally observed that the ecotoxicity of long-chain dialkyl esters decreases with increasing alkyl chain length due to reduced water solubility and bioavailability.[3]

The following tables summarize the estimated acute ecotoxicity data for this compound and comparative data for other common plasticizers.

Table 1: Estimated Acute Ecotoxicity of this compound [3]

| Test Organism | Endpoint | Estimated Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | 48h EC50 | > 100 | Read-across |

| Danio rerio (Zebrafish) | 96h LC50 | > 100 | Read-across |

| Desmodesmus subspicatus (Green Algae) | 72h EC50 | > 100 | Read-across |

Table 2: Comparative Acute Ecotoxicity of Other Plasticizers [3]

| Plasticizer | Test Organism | Endpoint | Value (mg/L) |

| Di(2-ethylhexyl) adipate (DEHA) | Daphnia magna | 48h EC50 | 0.48 - 0.85 |

| Di(2-ethylhexyl) adipate (DEHA) | Fish (various) | 96h LC50 | > 0.78 |

| Dibutyl adipate (DBA) | Oryzias latipes | 96h LC50 | 3.7 |

Bioaccumulation

The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). High molecular weight esters with long alkyl chains, like this compound, are generally lipophilic and may have a tendency to partition into fatty tissues. However, their low water solubility can limit their uptake by aquatic organisms.[9]

Experimental Protocols

The ecotoxicity data presented in this guide are derived from standardized test protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Biodegradability Testing

OECD 301F: Manometric Respirometry Test

This method is used to determine the ready biodegradability of a substance by measuring oxygen consumption.[12]

-

Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask.[12][13] The consumption of oxygen is measured over a 28-day period.[12]

-

Inoculum: A mixed population of microorganisms, typically from activated sludge.[14]

-

Test Conditions: The test is conducted at a constant temperature in the dark.[14][15]

-

Endpoint: The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a threshold of 60% ThOD within a 10-day window during the 28-day test.[13]

Ecotoxicity Testing

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.[16]

-

Principle: Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance for 48 hours.[5][16]

-

Test Conditions: The test is conducted under controlled temperature and light conditions.[17]

-

Endpoint: The main endpoint is the 48-hour EC50, which is the concentration that immobilizes 50% of the daphnids.[18]

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute toxicity of a substance to fish.[19]

-

Principle: A recommended fish species, such as Zebrafish (Danio rerio), is exposed to at least five concentrations of the test substance for 96 hours.[19][20]

-

Test Conditions: Water temperature, pH, and dissolved oxygen are maintained within narrow limits.[21]

-

Endpoint: The primary endpoint is the 96-hour LC50, the concentration that is lethal to 50% of the test fish.[4]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test determines the effect of a substance on the growth of freshwater algae.[22]

-

Principle: Exponentially growing cultures of a selected algal species are exposed to a range of concentrations of the test substance for 72 hours.[1][23]

-

Test Conditions: The test is performed under controlled conditions of light, temperature, and pH.[6]

-

Endpoint: The test measures the inhibition of growth, and the 72-hour EC50 (the concentration causing a 50% reduction in growth) is calculated.[24]

Visualizations

Caption: Proposed aerobic biodegradation pathway of this compound.

Caption: Standardized experimental workflows for aquatic ecotoxicity testing.

Conclusion

Based on the available data and read-across from similar long-chain adipate esters, this compound is expected to have low aquatic toxicity.[3] While direct experimental data on its biodegradability is lacking, the general understanding of adipate ester degradation suggests that it is likely to be biodegradable, serving as a carbon source for microorganisms.[5][6] The primary aerobic biodegradation pathway is anticipated to involve the hydrolysis of the ester bonds, leading to the formation of adipic acid and tridecanol, which can be further mineralized.[7]

For a more definitive assessment of the environmental profile of this compound, further experimental studies on its ready biodegradability (e.g., following OECD 301F) and direct ecotoxicity measurements are recommended. This would provide more precise data and reduce the uncertainty associated with the read-across approach. Researchers and professionals in drug development and other industries should consider these data gaps when evaluating the environmental footprint of formulations containing this compound.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. researchgate.net [researchgate.net]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. eurofins.com.au [eurofins.com.au]

- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 6. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 7. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent | MDPI [mdpi.com]

- 8. teamaquafix.com [teamaquafix.com]

- 9. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 10. Fate and transport modeling of phthalate esters from biosolid amended soil under corn cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]

- 12. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 13. olipes.com [olipes.com]

- 14. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 15. xylemanalytics.com [xylemanalytics.com]

- 16. oecd.org [oecd.org]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. shop.fera.co.uk [shop.fera.co.uk]

- 19. oecd.org [oecd.org]

- 20. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 21. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 22. oecd.org [oecd.org]

- 23. biotecnologiebt.it [biotecnologiebt.it]

- 24. shop.fera.co.uk [shop.fera.co.uk]

Ditridecyl Adipate as a Base Oil in Lubricant Formulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl adipate (B1204190) (DTDA) is a synthetic ester base oil belonging to the Group V category of lubricant base stocks. It is synthesized from the esterification of adipic acid with tridecyl alcohol. The molecular structure of DTDA, characterized by its long alkyl chains and polar ester groups, imparts a unique combination of properties that make it a valuable component in the formulation of high-performance lubricants. This technical guide provides a comprehensive overview of DTDA's properties, performance characteristics, and its application in lubricant formulations, with a focus on quantitative data, experimental methodologies, and the logical relationships governing its synthesis and degradation.

Physicochemical Properties and Performance Characteristics

DTDA offers a distinct performance advantage over conventional mineral oils and compares favorably with other synthetic base stocks like polyalphaolefins (PAOs). Its inherent polarity, high viscosity index, and excellent thermal stability contribute to enhanced lubricity, improved additive solvency, and extended lubricant life.

Data Presentation: Comparative Analysis of Base Oils

The following tables summarize the typical physicochemical properties of Ditridecyl Adipate compared to a representative Polyalphaolefin (PAO 4 cSt) and a Group II Mineral Oil (ISO VG 32).

Table 1: Viscosity and Low-Temperature Properties

| Property | This compound (Typical) | PAO 4 cSt (Typical)[1][2][3][4][5] | ISO VG 32 Mineral Oil (Typical)[6][7][8][9][10] | ASTM Test Method |

| Kinematic Viscosity @ 40°C (cSt) | ~27-33 | ~16.8 | ~32 | D445 |

| Kinematic Viscosity @ 100°C (cSt) | ~5.1-6.0 | ~3.8 | ~5.4 | D445 |

| Viscosity Index | >135 | ~124 | ~100 | D2270 |

| Pour Point (°C) | < -40 | ~ -69 | ~ -15 to -30 | D97 |

Table 2: Thermal and Oxidative Stability

| Property | This compound (Typical) | PAO 4 cSt (Typical)[2][3] | ISO VG 32 Mineral Oil (Typical)[6][9][10] | ASTM Test Method |

| Flash Point (°C) | > 220 | ~222 | ~210-215 | D92 |

| Oxidative Stability (RPVOT, minutes) | > 400 | High | ~200 | D2272 |

Table 3: Tribological Performance

| Property | This compound Based Lubricant (Typical) | PAO Based Lubricant (Typical) | Mineral Oil Based Lubricant (Typical) | ASTM Test Method |

| Wear Scar Diameter (mm) | < 0.40 | Variable | > 0.50 | D4172 |

Experimental Protocols

The data presented in the tables above are determined using standardized ASTM test methods. Below are detailed methodologies for the key experiments cited.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

-

Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

-

Procedure:

-

Select a clean, dry, calibrated viscometer having a range covering the estimated kinematic viscosity.

-

Charge the viscometer with the test sample in a manner that avoids the formation of air bubbles.

-

Place the charged viscometer into the constant temperature bath set at the desired temperature (40°C or 100°C).

-

Allow the viscometer to remain in the bath for a time sufficient to reach thermal equilibrium.

-

Using suction, draw the liquid into the working capillary to a point about 5 mm above the upper timing mark.

-

Allow the sample to flow freely, measuring the time required for the meniscus to pass from the first to the second timing mark.

-

Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer calibration constant.

-

Viscosity Index (ASTM D2270)

The viscosity index (VI) is an empirical number that indicates the effect of a change in temperature on the kinematic viscosity of an oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.

-

Procedure:

-

Determine the kinematic viscosity of the sample at 40°C and 100°C using ASTM D445.

-

Using the measured kinematic viscosity at 100°C, obtain the values for L and H from the tables in ASTM D2270. L is the kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil, and H is the kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.

-

Calculate the Viscosity Index using the following formula:

-

VI = [(L - U) / (L - H)] x 100

-

Where U is the kinematic viscosity of the test oil at 40°C.

-

-

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test method evaluates the anti-wear properties of lubricating fluids in sliding contact.

-

Apparatus: Four-Ball Wear Test Machine, consisting of one rotating steel ball on top of three stationary steel balls in a pot.

-

Procedure:

-

Clean the four steel balls and the ball pot assembly.

-

Place three clean balls into the ball pot and secure them.

-

Pour the lubricant sample into the ball pot to a level that covers the three stationary balls.

-

Place the fourth ball in the chuck of the test machine.

-

Assemble the test apparatus and apply a specified load (e.g., 40 kgf).

-

Start the motor to rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

-

After the test, disassemble the apparatus, clean the three stationary balls, and measure the average wear scar diameter on these balls using a microscope. A smaller wear scar diameter indicates better anti-wear properties.[2][11][12]

-

Synthesis and Degradation Pathways

Understanding the synthesis and potential degradation pathways of this compound is crucial for its effective application in lubricant formulations.

Synthesis of this compound

DTDA is typically synthesized via a Fischer esterification reaction between adipic acid and tridecyl alcohol in the presence of an acid catalyst. The reaction is driven to completion by the removal of water, often through azeotropic distillation.

Caption: Workflow for the synthesis of this compound.

Degradation Pathways of Adipate Esters

Adipate esters like DTDA can undergo degradation through thermal and oxidative pathways, especially at elevated temperatures in the presence of oxygen.

Caption: Simplified degradation pathways of this compound.

Additive Compatibility and Formulation Considerations

The performance of a lubricant is significantly influenced by the interaction between the base oil and the additive package.

Compatibility with Anti-wear Additives

Zinc dialkyldithiophosphates (ZDDPs) are common anti-wear additives.[6] The polar nature of ester base oils like DTDA can influence the performance of ZDDP. While the ester molecules can compete with ZDDP for surface adsorption, potentially affecting the formation of the protective tribofilm, the excellent solvency of esters can help to keep ZDDP and its degradation products in solution, preventing deposit formation.[13] Formulations with ester base oils may require careful optimization of the ZDDP treat rate to achieve the desired anti-wear performance.[14]

Role of Antioxidants

To mitigate oxidative degradation, antioxidants are incorporated into the lubricant formulation. The two main types of antioxidants used are aminic and phenolic antioxidants.

-

Aminic Antioxidants: Generally more effective at higher temperatures.[15] They act as radical scavengers.

-

Phenolic Antioxidants: Effective at lower to moderate temperatures.[15] They also function as radical scavengers.

A synergistic effect is often observed when aminic and phenolic antioxidants are used in combination, providing a broader range of temperature protection and enhancing the overall oxidative stability of the lubricant.[11][13][16][17]

Caption: Synergistic action of aminic and phenolic antioxidants.

Conclusion

This compound stands out as a high-performance synthetic base oil with significant advantages over conventional mineral oils, particularly in terms of viscosity index, low-temperature fluidity, and thermal and oxidative stability. Its excellent solvency and good tribological properties make it a versatile component in the formulation of advanced lubricants for a wide range of applications. Careful consideration of additive compatibility, particularly with anti-wear agents and antioxidants, is essential to fully leverage the performance benefits of DTDA in finished lubricant formulations. The detailed experimental protocols and logical pathways provided in this guide serve as a valuable resource for researchers and formulators in the development of next-generation lubricants.

References

- 1. PAO 4 cSt, olefin-based oil of Group IV — DYM Resources [dymresources.com]

- 2. Synfluid® PAO 4 cSt | Chevron Phillips Chemical [cpchem.com]

- 3. PAO 4 - Low Vis PAO - Dowpol Chemical International Corp. [en.dowpol.com]

- 4. lubrex.net [lubrex.net]

- 5. Poly Alpha Olefins - KEMAT Polybutenes [kematbelgium.com]

- 6. midlandslubricants.co.uk [midlandslubricants.co.uk]

- 7. petroleumservicecompany.com [petroleumservicecompany.com]

- 8. lubrex.net [lubrex.net]

- 9. hi-force.com [hi-force.com]

- 10. premierlubricants.co.uk [premierlubricants.co.uk]

- 11. Oxidation – the battle vs antioxidants occuring in your lube oil. - LEARN OIL ANALYSIS [learnoilanalysis.com]

- 12. ijeijournal.com [ijeijournal.com]

- 13. smarteureka.com [smarteureka.com]

- 14. Low ZDDP high performance semisynthetic automotive engine oils using polymer esters as an antiwear booster - ProQuest [proquest.com]

- 15. researchgate.net [researchgate.net]

- 16. precisionlubrication.com [precisionlubrication.com]

- 17. lubesngreases.com [lubesngreases.com]

The Solubility of Ditridecyl Adipate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ditridecyl adipate (B1204190), a long-chain diester of significant interest in various industrial and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for ditridecyl adipate in public literature, this guide integrates general principles of ester solubility, qualitative data, and detailed experimental protocols for determining solubility. The information herein is intended to serve as a foundational resource for laboratory professionals requiring an understanding of the solvent compatibility of this compound for formulation, purification, and analytical purposes.

Introduction to this compound

This compound (CAS No. 16958-92-2) is the diester formed from the reaction of adipic acid and tridecyl alcohol. Its molecular formula is C₃₂H₆₂O₄, with a corresponding molecular weight of approximately 510.83 g/mol . The structure, characterized by two long C13 alkyl chains attached to a central adipate core, imparts a highly nonpolar and lipophilic nature to the molecule. This chemical structure is the primary determinant of its solubility behavior in various organic solvents. As a general principle for esters, solubility in polar solvents decreases as the carbon chain length of the alcohol moiety increases.[1] Consequently, this compound is expected to be readily soluble in nonpolar organic solvents and exhibit limited solubility in polar solvents, with negligible solubility in water.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility profile and for designing appropriate experimental conditions for its use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Ditridecyl hexanedioate | [3] |

| CAS Number | 16958-92-2 | [4] |

| Molecular Formula | C₃₂H₆₂O₄ | [3] |

| Molecular Weight | 510.83 g/mol | [4] |

| Appearance | Clear, colorless liquid or white to off-white solid | [3][5] |

| Melting Point | 45.9 °C | [4][5] |

| Boiling Point | 503.0 ± 18.0 °C | [4] |

| Flash Point | 226.2 °C | [4] |

| Density | 0.906 ± 0.06 g/cm³ | [4] |

Solubility Profile of this compound

While specific quantitative solubility data for this compound is scarce in publicly available literature, a qualitative solubility profile can be inferred from its chemical structure and the behavior of analogous long-chain esters. The principle of "like dissolves like" is the primary determinant of its solubility.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The nonpolar alkyl chains of both the solvent and solute lead to favorable van der Waals interactions. |

| Aromatic | Toluene, Xylene | High | The nonpolar nature of aromatic solvents allows for effective solvation of the long alkyl chains of this compound. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have sufficient nonpolar character to dissolve this compound. Some sources indicate slight solubility in chloroform.[5][6] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have a combination of polar and nonpolar characteristics, generally allowing for good solvation of large, nonpolar molecules. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | While more polar than hydrocarbons, ketones can still solvate the ester functional groups and interact with the alkyl chains. |

| Esters | Ethyl acetate | High | As an ester itself, this compound is expected to be highly soluble in other ester solvents due to similar intermolecular forces. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Slight | The high polarity and hydrogen-bonding nature of short-chain alcohols are less compatible with the long nonpolar alkyl chains of this compound. Solubility may increase with heating, as noted for methanol.[5][6] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Low | The high polarity of these solvents makes them poor solvents for highly nonpolar compounds like this compound. |

| Water | - | Negligible | The hydrophobic nature of the long alkyl chains results in extremely low water solubility.[2] |

Experimental Protocol for Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a widely accepted technique for determining the equilibrium solubility of a compound.

4.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with a suitable detector (HPLC-UV/Vis or ELSD), or a gravimetric method for non-volatile solvents)

4.2. Experimental Procedure

-